4-(5-Ethoxypyrimidin-2-yl)phenol
Description
4-(5-Ethoxypyrimidin-2-yl)phenol (CAS: 121554-73-2) is an aromatic heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group at position 5 and a phenolic hydroxyl group at position 2 (Figure 1). The ethoxy group enhances electron density in the pyrimidine ring, while the phenol moiety facilitates hydrogen bonding and π-π interactions.
Figure 1: Structure of this compound.
Properties
CAS No. |
121554-73-2 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-(5-ethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-3-5-10(15)6-4-9/h3-8,15H,2H2,1H3 |
InChI Key |
LPZAGVCKPRWHAW-UHFFFAOYSA-N |
SMILES |
CCOC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Isomeric SMILES |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
Canonical SMILES |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
Synonyms |
Phenol, 4-(5-ethoxy-2-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
Structure: Contains an imidazole ring substituted with two phenyl groups and a phenol moiety. Key Properties:
- Melting Point: 278°C .
- Optical Properties: UV-Vis absorption peaks at 340 nm and 406 nm (π→π* transitions) . Third-order nonlinear optical parameters:
- Nonlinear absorption coefficient (β): $4.044 \times 10^{-1} \, \text{cm W}^{-1}$
- Nonlinear refractive index (n₂): $-2.89 \times 10^{-6} \, \text{cm}^2 \text{W}^{-1}$ (self-defocusing behavior)
- Third-order susceptibility (χ³): $2.2627 \times 10^{-6} \, \text{esu}$ .
- Electronic Properties:
Comparison: The imidazole core provides greater rigidity and conjugation than pyrimidine, enhancing NLO activity. The ethoxy group in this compound may offer similar electron-donating effects as the imidazole’s phenyl groups, but experimental NLO data for the latter are significantly more robust .
5-(4-Ethylphenyl)pyrimidin-2-ol (CAS: 100142-27-6)
Structure: Pyrimidine substituted with an ethylphenyl group at position 5 and a hydroxyl group at position 2.
Key Properties:
Comparison: The absence of a phenol group in this compound limits hydrogen-bonding interactions. The ethoxy group in this compound may enhance solubility and polarizability compared to the ethyl substituent .
2-[4-(Piperidin-1-yl)-5H-chromeno-[2,3-d]pyrimidin-2-yl]phenol
Structure: Chromeno-pyrimidine fused ring system with a piperidinyl group and phenol. Key Properties:
- Crystallography: Single-crystal X-ray data confirm a planar chromeno-pyrimidine core, facilitating π-stacking .
Comparison: The chromeno-pyrimidine core extends conjugation beyond simple pyrimidine derivatives, likely improving NLO properties.
5-(4-Methoxyphenyl)pyrimidin-2-amine
Structure: Pyrimidine with a methoxyphenyl group (position 5) and an amine (position 2).
Key Properties:
- Electronic Effects: The methoxy group is a strong electron donor, similar to ethoxy, but the amine substituent introduces lone-pair electrons, altering charge distribution .
Comparison: The amine group may participate in hydrogen bonding, akin to the phenol in this compound. However, the lack of a hydroxyl group could reduce acidity and intermolecular interactions .
Data Table: Comparative Properties of Analogs
| Compound | Core Structure | Substituents | Melting Point (°C) | NLO Parameters (β, n₂, χ³) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|
| This compound | Pyrimidine | 5-Ethoxy, 2-phenol | Not reported | Not reported | Not reported |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Imidazole | 4,5-Diphenyl, 2-phenol | 278 | β = 4.044×10⁻¹ cm W⁻¹, n₂ = −2.89×10⁻⁶ cm² W⁻¹, χ³ = 2.26×10⁻⁶ esu | 1.8–2.5 |
| 5-(4-Ethylphenyl)pyrimidin-2-ol | Pyrimidine | 4-Ethylphenyl, 2-hydroxyl | Not reported | Not reported | Not reported |
| 5-(4-Methoxyphenyl)pyrimidin-2-amine | Pyrimidine | 4-Methoxyphenyl, 2-amine | Not reported | Not reported | Not reported |
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